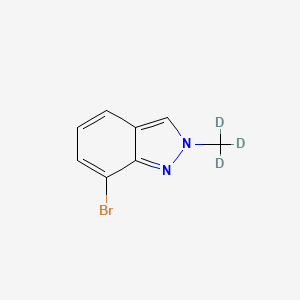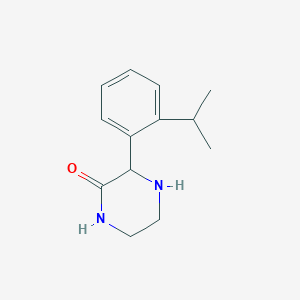
3-(2-Isopropylphenyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Isopropylphenyl)piperazin-2-one is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various drugs due to their versatile chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Isopropylphenyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of piperazine derivatives often involves parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Isopropylphenyl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
3-(2-Isopropylphenyl)piperazin-2-one has numerous applications in scientific research. It is used in the synthesis of biologically active compounds and pharmaceuticals. Its derivatives are employed in the development of drugs for various therapeutic areas, including antiemetic drugs like Aprepitant . Additionally, it is used in the synthesis of peptide-based drugs and as a building block for other heterocyclic compounds .
Mecanismo De Acción
The mechanism of action of 3-(2-Isopropylphenyl)piperazin-2-one involves its interaction with specific molecular targets and pathwaysThis interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3-(2-Isopropylphenyl)piperazin-2-one include other piperazine derivatives such as 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones . These compounds share similar structural features and biological activities.
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s isopropylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in drug development .
Propiedades
Fórmula molecular |
C13H18N2O |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
3-(2-propan-2-ylphenyl)piperazin-2-one |
InChI |
InChI=1S/C13H18N2O/c1-9(2)10-5-3-4-6-11(10)12-13(16)15-8-7-14-12/h3-6,9,12,14H,7-8H2,1-2H3,(H,15,16) |
Clave InChI |
DPZOCPXSQZAPCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1C2C(=O)NCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(E)-2-methoxyethenyl]quinoline](/img/structure/B13919813.png)
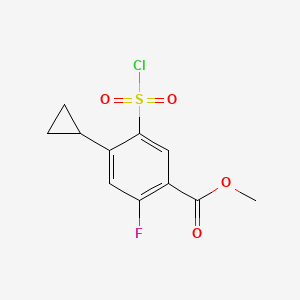
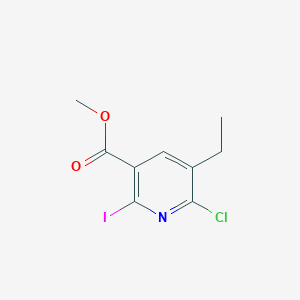
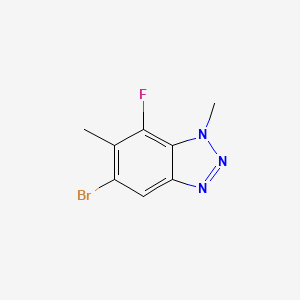
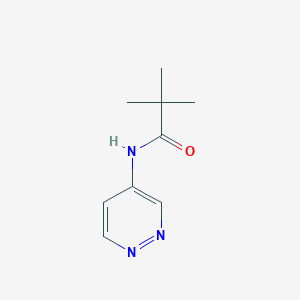

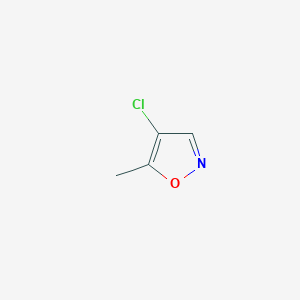
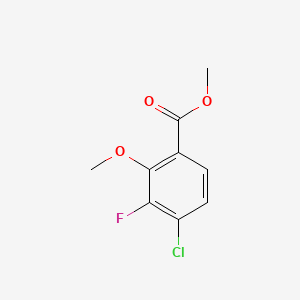

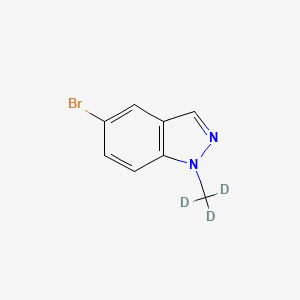
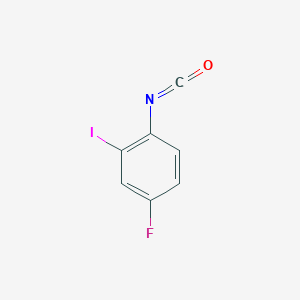
![(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13919861.png)
